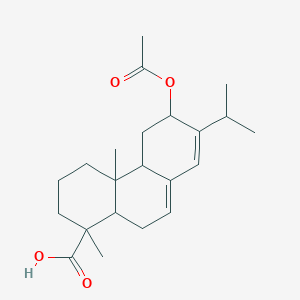

12-Acetoxyabietic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCSAJMAPLBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation of 12-Acetoxyabietic Acid from Pinus massoniana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 12-Acetoxyabietic acid, a diterpenoid of interest, from the resin of Pinus massoniana (Masson's pine). While a single, standardized protocol is not extensively documented in publicly available literature, this document consolidates and synthesizes information from various studies on the extraction and purification of related diterpenoids from Pinus species to propose a detailed experimental workflow.

Introduction

Pinus massoniana, a prevalent pine species in Southern China, is a rich source of oleoresin, a complex mixture of volatile monoterpenes and sesquiterpenes, and non-volatile diterpenoid resin acids. Among these, this compound is an abietane-type diterpenoid that has garnered interest for its potential biological activities. The isolation and purification of this specific compound are crucial for further pharmacological and clinical investigations. This guide outlines the necessary steps, from the collection of raw material to the characterization of the final product.

Experimental Protocols

The following protocols are based on established methods for the isolation of diterpenoids from pine resin and may require optimization depending on the specific composition of the starting material and the laboratory equipment available.

Collection and Preparation of Plant Material

-

Material: Oleoresin from Pinus massoniana.

-

Procedure: The resin is typically collected by tapping the trunks of living pine trees. For laboratory purposes, the collected resin should be stored in airtight containers and protected from direct sunlight to minimize the isomerization and oxidation of resin acids. Prior to extraction, any visible plant debris, such as bark or needles, should be manually removed.

Extraction of Crude Diterpenoid Mixture

Two primary methods are proposed based on the literature for extracting diterpenoids from Pinus massoniana.

Method A: Non-polar Solvent Extraction

This method is suitable for targeting less polar diterpenoids directly from the resin.

-

Solvent: Petroleum ether or n-hexane.

-

Procedure:

-

Weigh a known quantity of Pinus massoniana resin.

-

Dissolve the resin in petroleum ether (or n-hexane) at a ratio of approximately 1:10 (w/v).

-

To ensure complete dissolution and extraction, sonicate the mixture for 20-30 minutes. This step can be repeated to maximize the yield.

-

Filter the solution through a suitable filter paper to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.

-

Method B: Ethanolic Extraction (for pine cones/needles)

This method can be adapted for resin and is particularly useful if the starting material is pine cones or needles, which may also contain the target compound.

-

Solvent: 85% Ethanol (EtOH).

-

Procedure:

-

Macerate or grind the plant material (e.g., dried pine cones) to a fine powder.

-

Reflux the powdered material with 85% EtOH for a designated period (e.g., 2 hours). Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure to yield a crude extract.

-

The crude extract can then be suspended in water and partitioned with a non-polar solvent like petroleum ether or subjected to macroporous resin chromatography.

-

Purification by Column Chromatography

The crude extract, rich in a mixture of diterpenoids, requires further purification, which is typically achieved through column chromatography.

-

Stationary Phase: Silica (B1680970) gel (200-300 mesh) is a common choice for the separation of these compounds.

-

Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate (B1210297) is generally effective. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

Detailed Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica gel with the adsorbed sample is carefully loaded onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. The following is a suggested gradient:

-

n-hexane (100%)

-

n-hexane:Ethyl Acetate (98:2, 95:5, 90:10, 80:20, 50:50, v/v)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a similar solvent system. Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them under reduced pressure to yield the purified this compound. Further purification may be achieved by repeated column chromatography or by preparative HPLC if necessary.

Data Presentation

Table 1: Extraction Yields

| Starting Material | Extraction Method | Solvent | Amount of Starting Material (g) | Crude Extract Yield (g) | Percentage Yield (%) |

| Pinus massoniana Resin | Method A | Petroleum Ether | User Defined | User Defined | User Defined |

| Pinus massoniana Pine Cones | Method B | 85% Ethanol | User Defined | User Defined | User Defined |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | To be determined experimentally. Expected signals would include those for methyl groups, methylene (B1212753) and methine protons of the diterpenoid core, olefinic protons, and a characteristic singlet for the acetyl group protons. |

| ¹³C NMR (CDCl₃) | To be determined experimentally. Expected signals would include those for the diterpenoid carbon skeleton, including quaternary carbons, olefinic carbons, a carboxyl carbon, and carbons of the acetyl group (methyl and carbonyl). |

| Mass Spectrometry (e.g., ESI-MS) | To be determined experimentally. The expected molecular ion peak ([M+H]⁺ or [M-H]⁻) would correspond to the molecular formula C₂₂H₃₂O₄. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Pinus massoniana resin.

Concluding Remarks

The isolation of this compound from Pinus massoniana is a multi-step process that relies on classical natural product chemistry techniques. The proposed protocol provides a robust starting point for researchers. It is important to note that optimization of solvent systems for chromatography will likely be necessary to achieve high purity of the target compound. The successful isolation and characterization of this compound will enable further investigation into its biological properties and potential therapeutic applications.

In-Depth Technical Guide to the Chemical Structure Elucidation of 12-Acetoxyabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

12-Acetoxyabietic acid is a derivative of abietic acid, a prominent member of the resin acid family found in the oleoresin of various pine species. The introduction of an acetoxy group at the C-12 position can significantly alter its biological activity, making its unambiguous structural identification crucial for further research and development. The elucidation process relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proposed Methodology for Structure Elucidation

The following sections detail the standard experimental protocols that would be employed to determine the structure of this compound.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, typically Pinus species.

Experimental Protocol:

-

Extraction: Dried and powdered plant material (e.g., resin or bark) is subjected to solvent extraction, often starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate (B1210297) and methanol.

-

Fractionation: The crude extract is fractionated using column chromatography over silica (B1680970) gel or other suitable stationary phases. A gradient elution system is employed to separate compounds based on polarity.

-

Purification: Fractions containing the target compound, as indicated by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as insights into its fragmentation pattern, which aids in identifying structural motifs.

Experimental Protocol:

-

High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by HRMS, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to determine its accurate mass and, consequently, its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, the molecular ion is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon skeleton and the relative stereochemistry.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) containing a small amount of Tetramethylsilane (TMS) as an internal standard.

-

1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling) spectra are acquired.

-

2D NMR: A suite of 2D NMR experiments is conducted to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Expected Spectroscopic Data and Interpretation

Based on the structure of abietic acid and the presence of a C-12 acetoxy group, the following spectroscopic data would be anticipated.

Mass Spectrometry Data

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z for C₂₂H₃₂O₄ | Observed m/z |

| [M+H]⁺ | 361.2373 | Data not available |

| [M+Na]⁺ | 383.2193 | Data not available |

| [M-H]⁻ | 359.2228 | Data not available |

Fragmentation Analysis: In an MS/MS experiment, characteristic fragment ions would be expected. The loss of the acetyl group as ketene (B1206846) (42 Da) or acetic acid (60 Da) would be a key indicator of the acetoxy functionality.

NMR Spectroscopic Data

The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. The introduction of an electron-withdrawing acetoxy group at C-12 would cause a significant downfield shift for the proton and carbon at this position, as well as for neighboring nuclei.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-12 | ~4.5 - 5.5 | dd or t | Data not available |

| H-14 | ~5.8 - 6.2 | s | - |

| H-7 | ~5.4 | s | - |

| -OCOCH₃ | ~2.1 | s | - |

| H-18 (CH₃) | ~1.2 | s | - |

| H-19 (CH₃) | ~0.9 | s | - |

| H-16, H-17 (isopropyl CH₃) | ~1.0 | d | ~7.0 |

| H-15 (isopropyl CH) | ~2.2 - 2.5 | septet | ~7.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-12 | ~70 - 80 |

| C-13 | ~145 - 155 |

| C-8 | ~135 - 145 |

| C-14 | ~120 - 130 |

| C-7 | ~120 - 130 |

| -OCO CH₃ | ~170 |

| -OCOCH₃ | ~21 |

| C-18 (COOH) | ~180 - 185 |

| C-20 (CH₃) | ~15 - 20 |

| C-19 (CH₃) | ~20 - 25 |

| C-16, C-17 (isopropyl CH₃) | ~20 - 25 |

| C-15 (isopropyl CH) | ~30 - 35 |

| C-10 | ~35 - 40 |

| C-4 | ~45 - 50 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation can be visualized as a workflow diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that integrates chromatographic separation techniques with advanced spectroscopic methods. While the specific, experimentally determined data for this compound is not widely published, the established principles of organic spectroscopy allow for a robust prediction of the expected results. The methodologies and expected data presented in this guide provide a solid framework for researchers undertaking the characterization of this and structurally related diterpenoids. Access to and publication of the complete spectroscopic data for this compound would be a valuable contribution to the field of natural product chemistry.

Biosynthesis of 12-Acetoxyabietic Acid in Pine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the biosynthetic pathway of 12-acetoxyabietic acid, a diterpenoid found in various pine species. The pathway begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of abietic acid, a key intermediate. While the enzymes responsible for the initial steps to abietic acid have been well-characterized, the specific enzymes catalyzing the final hydroxylation and acetylation steps to form this compound in pine are yet to be definitively identified. This guide synthesizes the current understanding of the complete pathway, presenting a putative sequence of enzymatic reactions. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for the characterization of the unconfirmed enzymatic steps, and a visualization of the biosynthetic pathway.

Introduction

Diterpenoids, a large and diverse class of natural products, play crucial roles in the defense mechanisms of coniferous trees and are of significant interest for their potential pharmacological applications. Abietic acid and its derivatives, including this compound, are prominent constituents of pine resin. Understanding the biosynthetic pathway of these compounds is essential for their potential biotechnological production and for the development of novel therapeutic agents. This guide focuses on the enzymatic transformations leading to this compound in pine.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

-

Formation of the Diterpene Skeleton: The pathway initiates with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the tricyclic diterpene olefin, abietadiene.

-

Oxidation to Abietic Acid: A series of oxidation reactions at the C18 position of abietadiene, catalyzed by cytochrome P450 monooxygenases and an aldehyde dehydrogenase, leads to the formation of abietic acid.

-

Hydroxylation and Acetylation: Abietic acid is then hydroxylated at the C12 position to yield 12-hydroxyabietic acid, which is subsequently acetylated to form the final product, this compound.

The enzymes for the initial stages have been identified and characterized in several conifer species. However, the specific enzymes for the final two steps in pine remain to be experimentally confirmed.

Pathway Diagram

Caption: Putative biosynthesis pathway of this compound from GGPP in pine.

Quantitative Data

Quantitative data for the entire this compound pathway is limited. However, studies have reported the concentrations of abietic acid and other major resin acids in various pine species and tissues. This data provides a baseline for understanding the metabolic flux towards abietic acid.

| Compound | Pine Species | Tissue | Concentration | Reference |

| Abietic Acid | Pinus nigra subsp. laricio | Needles, Bark, Xylem | Varies by tissue | [1] |

| Abietic Acid | Pinus sylvestris | Heartwood | Varies with age | [2] |

| Abietic Acid | Pinus taeda | Sapling cross-sections | 0.1–0.6 dry wt% | [3] |

| Dehydroabietic Acid | Pinus taeda | Sapling cross-sections | 0.02–0.6 dry wt% | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of the enzymes involved in the conversion of abietic acid to this compound are provided below. These are generalized protocols based on standard methods for identifying and characterizing cytochrome P450s and acetyltransferases from plants.

Protocol for Identification and Functional Characterization of a Putative Abietic Acid 12-Hydroxylase (Cytochrome P450)

Objective: To identify and functionally characterize the cytochrome P450 enzyme responsible for the C12-hydroxylation of abietic acid in pine.

Experimental Workflow Diagram

Caption: Workflow for the identification and characterization of a putative abietic acid 12-hydroxylase.

Methodology:

-

Candidate Gene Identification:

-

Extract total RNA from pine tissues known to produce diterpene resin acids (e.g., needles, stem).

-

Synthesize first-strand cDNA.

-

Perform PCR using degenerate primers designed based on conserved regions of known plant cytochrome P450s from the CYP720B family, which are known to be involved in diterpene acid biosynthesis.[4][5][6]

-

Sequence the PCR products and identify candidate genes with high homology to other terpene hydroxylases.

-

Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequence.

-

-

Heterologous Expression:

-

Clone the full-length candidate CYP450 cDNA into a suitable expression vector (e.g., pYES-DEST52 for yeast or pFastBac for insect cells).

-

Transform the expression construct into the chosen host organism (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) cells).

-

Induce protein expression according to standard protocols.

-

-

Microsome Preparation and Enzyme Assays:

-

Harvest the cells and prepare microsomal fractions containing the heterologously expressed P450.

-

Set up enzyme assays containing the microsomal preparation, abietic acid as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the mass spectrum and retention time of the product with an authentic standard of 12-hydroxyabietic acid (if available) or use NMR for structural elucidation.

-

Protocol for Identification and Functional Characterization of a Putative 12-Hydroxyabietic Acid Acetyltransferase

Objective: To identify and functionally characterize the acetyltransferase responsible for the acetylation of 12-hydroxyabietic acid.

Experimental Workflow Diagram

Caption: Workflow for the identification and characterization of a putative 12-hydroxyabietic acid acetyltransferase.

Methodology:

-

Candidate Gene Identification (Proteomics-based approach):

-

Prepare a crude protein extract from pine tissues.

-

Perform in vitro assays using the crude extract, 12-hydroxyabietic acid, and acetyl-CoA. Monitor for the formation of this compound using HPLC or LC-MS.

-

If activity is detected, purify the responsible enzyme using a combination of chromatography techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography).

-

Identify the purified protein using mass spectrometry (e.g., LC-MS/MS) and obtain peptide sequences.

-

Use the peptide sequences to search a pine transcriptome database to identify the corresponding gene.

-

-

Heterologous Expression and Functional Verification:

-

Clone the full-length candidate acetyltransferase gene into an E. coli expression vector (e.g., pET vector).

-

Transform the construct into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Perform enzyme assays with the purified recombinant protein, 12-hydroxyabietic acid, and acetyl-CoA.

-

Confirm the formation of this compound by GC-MS or LC-MS.

-

Conclusion

The biosynthesis of this compound in pine involves a series of enzymatic reactions that are well-understood up to the formation of abietic acid. The subsequent hydroxylation and acetylation steps are catalyzed by a putative cytochrome P450 monooxygenase and an acetyltransferase, respectively. While the existence of the intermediates has been confirmed in pine, the specific enzymes for these final transformations have not yet been isolated and characterized. The experimental protocols outlined in this guide provide a framework for the identification and functional analysis of these missing enzymes, which will be crucial for a complete understanding of diterpenoid biosynthesis in conifers and for enabling the biotechnological production of these valuable compounds.

References

- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

Physicochemical Properties of 12-Acetoxyabietic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxyabietic acid is a diterpenoid and a derivative of abietic acid, a compound naturally found in tree resins. As with many natural product derivatives, understanding its physicochemical properties is paramount for its potential application in pharmacology and drug development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and explores a relevant biological signaling pathway that may be influenced by this class of compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some properties are readily available, specific experimental values for others, such as the melting point, boiling point, pKa, and logP, are not extensively reported in publicly available literature. In such cases, this guide provides detailed experimental protocols for their determination.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H32O4 | [1] |

| Molecular Weight | 360.5 g/mol | [2][3] |

| Physical Description | Powder | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| pKa | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The sample must be finely powdered and completely dry to ensure accurate results.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[4]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, the pKa value is crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol (B145695) or methanol, due to its limited water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the steepest part of the curve. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[3]

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug development as it influences membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the two phases to separate completely.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the logarithm of this value.[7]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, derivatives of the closely related compound, dehydroabietic acid, have been shown to exhibit anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[8][9][10] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][11] Therefore, it is a plausible target for this compound as well.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting key components that could be potential targets for abietic acid derivatives. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis (programmed cell death).[8]

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Workflow for Assessing Pathway Inhibition

The following workflow outlines a general approach to investigate the inhibitory effects of this compound on a specific signaling pathway, such as PI3K/AKT/mTOR, in a cancer cell line.

Caption: Workflow for analyzing protein expression in a signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. While a complete profile of its physicochemical properties is not yet available in the literature, this guide provides the foundational knowledge and standardized methodologies for researchers to fully characterize this compound. The potential for this compound and its analogs to modulate critical signaling pathways, such as the PI3K/AKT/mTOR pathway, underscores the importance of a thorough understanding of its chemical and physical nature to unlock its therapeutic potential. Further research to determine the missing quantitative values for its melting point, pKa, and logP is highly encouraged to facilitate its development as a potential therapeutic agent.

References

- 1. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. web.williams.edu [web.williams.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. acdlabs.com [acdlabs.com]

- 8. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]

- 9. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - ProQuest [proquest.com]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Distribution of 12-Acetoxyabietic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and distribution of 12-acetoxyabietic acid, a diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its known sources, proposes a putative biosynthetic pathway, and outlines relevant experimental methodologies for its isolation and analysis.

Natural Occurrence and Distribution

This compound is a specialized metabolite belonging to the abietane (B96969) diterpenoid class of chemical compounds. To date, the known natural source of this compound is limited to a single plant species.

Table 1: Documented Natural Source of this compound

| Kingdom | Phylum | Class | Order | Family | Genus | Species | Plant Part(s) |

| Plantae | Pinophyta | Pinopsida | Pinales | Pinaceae | Pinus | massoniana | Resin, Root Bark |

The distribution of this compound appears to be highly restricted. Extensive literature searches have not revealed its presence in other species of the Pinus genus, nor in any other plant families or fungal species. Quantitative data regarding the concentration of this compound in various tissues of Pinus massoniana (e.g., needles, resin, bark, wood) is not currently available in published literature. Qualitative analyses have identified its presence in the resin and root bark of Pinus massoniana.

Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the well-characterized biosynthesis of its parent compound, abietic acid, in conifers, a putative pathway can be proposed. The biosynthesis of abietane diterpenoids originates from the general isoprenoid pathway.

The proposed pathway begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. A series of cyclization and oxidation steps, catalyzed by specific enzymes, leads to the formation of abietic acid. The final steps to yield this compound are hypothesized to involve a hydroxylation at the C-12 position, followed by an acetylation reaction.

Experimental Protocols

While specific, validated protocols for the isolation and quantification of this compound are not extensively published, established methodologies for the analysis of diterpenoid resin acids can be readily adapted.

Isolation of this compound

The isolation of this compound from its natural source, such as the resin or bark of Pinus massoniana, would typically follow a multi-step chromatographic process.

Table 2: Generalized Protocol for the Isolation of this compound

| Step | Procedure | Description |

| 1. Extraction | Maceration or Soxhlet extraction of dried, ground plant material with a suitable solvent (e.g., petroleum ether, ethanol, or a mixture thereof). | To obtain a crude extract containing the target compound. |

| 2. Fractionation | The crude extract is subjected to column chromatography on silica (B1680970) gel. | To separate compounds based on polarity. |

| A solvent gradient is applied, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). | This compound, being more polar than many other resin acids, will elute at a higher solvent polarity. | |

| 3. Purification | Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified. | Preparative High-Performance Liquid Chromatography (HPLC) with a C18 or similar column is often used for final purification to yield the pure compound. |

Quantification of this compound

A validated analytical method is crucial for the accurate quantification of this compound in biological matrices. High-Performance Liquid Chromatography coupled with a suitable detector is the method of choice.

Table 3: Proposed Methodology for the Quantification of this compound

| Parameter | Recommended Approach | Details |

| Instrumentation | HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high resolution and sensitivity. |

| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) column | Offers good separation for resin acids. |

| Mobile Phase | A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | The gradient allows for the efficient elution of compounds with varying polarities. |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for spectral confirmation, while MS provides high selectivity and sensitivity, especially when operated in tandem MS/MS mode. |

| Method Validation | As per ICH guidelines | Should include assessment of linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and specificity. |

Workflow for Isolation and Analysis

The general workflow for the study of this compound from its natural source involves a systematic process from sample collection to data analysis.

Conclusion

This compound is a diterpenoid with a currently known, very specific natural occurrence in Pinus massoniana. While its biological activities and potential applications are yet to be fully explored, this guide provides a foundational understanding for researchers. The proposed biosynthetic pathway offers a framework for future studies in plant biochemistry and metabolic engineering. Furthermore, the outlined experimental protocols for isolation and quantification, based on established methods for related compounds, provide a solid starting point for the chemical analysis of this intriguing natural product. Further research is warranted to determine the quantitative distribution of this compound in its host organism, to explore its presence in other species, and to elucidate its physiological role and pharmacological potential.

A Technical Guide to the Preliminary Biological Screening of 12-Acetoxyabietic Acid: A Proposed Framework Based on Related Diterpenes

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide outlines a proposed framework for the preliminary biological screening of 12-Acetoxyabietic acid, a derivative of the abietane (B96969) diterpene family. Due to the limited publicly available data on the specific biological activities of this compound, this document leverages findings from structurally related and well-studied analogues, primarily abietic acid and dehydroabietic acid. The methodologies, potential activities, and data presented herein serve as a foundational blueprint for initiating a comprehensive screening cascade for this compound.

Introduction to this compound and its Congeners

This compound is a diterpenoid compound.[1][2] It belongs to the abietane family, a class of natural products known for a wide array of biological activities.[3] Related compounds, such as abietic acid and dehydroabietic acid, have demonstrated anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.[3][4][5] These findings suggest that this compound is a promising candidate for biological screening.

Proposed Preliminary Biological Screening Workflow

A logical workflow for the preliminary biological screening of a novel compound like this compound should begin with broad cytotoxicity assays, followed by more specific screens for antimicrobial, anti-inflammatory, and antioxidant activities. This tiered approach ensures that cytotoxic effects are understood before proceeding to more complex and resource-intensive assays.

Caption: Proposed workflow for the preliminary biological screening of this compound.

Cytotoxicity Assays

Rationale: Initial cytotoxicity screening is crucial to determine the concentration range of the test compound that does not cause significant cell death, which is essential for interpreting the results of subsequent biological assays.[6] It also provides a preliminary indication of any potential anticancer activity.[7]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate human cancer cell lines (e.g., HepG2, A549, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data for Related Compounds

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Dehydroabietic acid | HepG2, SCC9, 293T | CCK-8 | Not Specified | Active |

| Dehydroabietic acid derivative (67g) | SMMC-7721, HepG2, Hep3B | Not Specified | Not Specified | 0.51–1.39 |

Data sourced from a study on dehydroabietic acid derivatives, indicating potential for cytotoxicity in this class of compounds.[3]

Antimicrobial Activity

Rationale: Many natural products, including diterpenes, exhibit antimicrobial properties.[5] Screening for activity against a panel of pathogenic bacteria and fungi is a standard component of preliminary biological evaluation.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Comparative Data for Related Compounds

| Compound | Microorganism | MIC (µg/mL) |

| Abietic acid | Streptococcus mutans | Effective |

| Dehydroabietic acid derivative | Methicillin-resistant S. aureus | 8 |

| Dehydroabietic acid derivative | Staphylococcus epidermidis | 8 |

| Dehydroabietic acid derivative | Streptococcus mitis | 8 |

Data for abietic acid indicates bacteriostatic action with minimal damage to the bacterial membrane.[5] Dehydroabietic acid derivatives show potent activity against Gram-positive bacteria.[3]

Anti-inflammatory Activity

Rationale: Abietic acid and its derivatives have shown promising anti-inflammatory effects in both in vivo and in vitro models.[4][9] Therefore, evaluating the anti-inflammatory potential of this compound is a logical step.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in treated cells to those in untreated, LPS-stimulated cells to determine the percentage inhibition of NO production.

Caption: Proposed mechanism of anti-inflammatory action via inhibition of NO production.

Comparative Data for Related Compounds

| Compound | Assay | Model | Effect |

| Abietic acid | Prostaglandin E2 (PGE2) production | LPS-treated macrophages | Inhibition |

| Tetrahydroabietic acid | TNF-α, IL-1β, and IL-6 production | LPS-stimulated RAW264.7 macrophages | Inhibition |

| Abietic acid | Egg albumin denaturation | In vitro | IC50: 27.53 ± 0.88 µg/ml |

| Abietic acid | HRBC membrane stabilization | Ex vivo | IC50: 15.69 ± 0.75 µg/ml |

Abietic acid inhibits PGE2 production, while tetrahydroabietic acid inhibits the production of pro-inflammatory cytokines.[4][9] Abietic acid also shows membrane-stabilizing potential.[10]

Antioxidant Activity

Rationale: The antioxidant potential of a compound is its ability to neutralize free radicals, which are implicated in numerous disease processes. Various assays are available to assess different aspects of antioxidant activity.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add various concentrations of this compound to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Comparative Data for Related Compounds

| Compound/Extract | Assay | IC50 (µg/mL) |

| Elaeagnus umbellata essential oil | DPPH | 70 |

| Elaeagnus umbellata essential oil | ABTS | 105 |

| Saccharomyces cerevisiae extract | DPPH | 455.26 |

| Saccharomyces cerevisiae extract | ABTS | 294.51 |

This data, from various natural product extracts, provides a reference range for expected antioxidant activity in biological screenings.[11][12]

Conclusion

While direct biological screening data for this compound is not yet widely available, the established activities of its structural analogs, such as abietic acid and dehydroabietic acid, provide a strong rationale for its investigation. The proposed workflow and experimental protocols detailed in this guide offer a comprehensive starting point for the systematic evaluation of its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The resulting data will be invaluable for determining the therapeutic potential of this novel diterpene.

References

- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]

- 2. chemwhat.com [chemwhat.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antibiofilm effects of abietic acid on cariogenic Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. mdpi.com [mdpi.com]

- 9. Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abietic acid antagonizes the anti-inflammatory effects of celecoxib and ketoprofen: Preclinical assessment and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 12-Acetoxyabietic Acid and Related Diterpenoids on Cancer Cell Lines: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the in vitro cytotoxicity of 12-Acetoxyabietic acid on cancer cell lines is limited. This document provides a comprehensive overview based on the available data for the closely related parent compound, abietic acid, and other structurally similar abietane (B96969) diterpenes. The findings presented herein offer valuable insights into the potential anticancer properties and mechanisms of this class of compounds.

Introduction

Abietane diterpenes, a large class of natural products, have garnered significant interest in oncological research due to their demonstrated cytotoxic effects against various cancer cell lines. While specific data on this compound is sparse, studies on abietic acid and its derivatives suggest that these compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. This technical guide summarizes the existing quantitative data, outlines common experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of abietic acid and other related abietane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time |

| Abietic Acid | H460 | Lung Cancer | 323.2 µM | 24 h |

| Abietic Acid | H460 | Lung Cancer | 290.8 µM | 48 h |

| Abietic Acid | H1975 | Lung Cancer | 334.0 µM | 24 h |

| Abietic Acid | H1975 | Lung Cancer | 320.2 µM | 48 h |

| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 µM | Not Specified |

| 7α-acetylhorminone | MDA-MB-132 | Breast Cancer | 44 µM | Not Specified |

| Salvimulticanol | CCRF-CEM | Leukemia | 11.58 µM | Not Specified |

| Compound 6 (from Salvia multicaulis) | CEM-ADR5000 | Leukemia (Multidrug-Resistant) | 4.13 µM | Not Specified |

| 7α-acetoxyroyleanone | MIA PaCa-2 | Pancreatic Cancer | 4.7 µM | Not Specified |

Experimental Protocols

The following section details the typical methodologies employed to assess the in vitro cytotoxicity of abietane diterpenes.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., abietic acid) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.

-

Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed apoptotic signaling pathway for abietic acid and a general experimental workflow for assessing in vitro cytotoxicity.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed intrinsic apoptosis pathway induced by abietic acid derivatives.

Mechanism of Action

Based on studies of abietic acid, the cytotoxic effects of abietane diterpenes are believed to be mediated primarily through the induction of apoptosis. Abietic acid has been shown to induce DNA damage and apoptosis in lung cancer cells.[1] The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of PARP and the characteristic morphological changes of apoptosis.[1] Some abietane diterpenes have also been found to influence the activity of human DNA topoisomerases I and II and arrest the cell cycle.[2]

Conclusion

While direct evidence for the in vitro cytotoxicity of this compound is not yet widely available, the existing body of research on abietic acid and other abietane diterpenes strongly suggests its potential as an anticancer agent. The data indicates that these compounds can induce apoptosis in various cancer cell lines at micromolar concentrations. Further investigation into the specific effects of this compound on a broader range of cancer cell lines and the elucidation of its precise molecular targets are warranted to fully understand its therapeutic potential. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid framework for future research in this promising area of drug discovery.

References

Unveiling the Antimicrobial Potential of 12-Acetoxyabietic Acid and its Congeners: A Technical Guide for Researchers

An In-depth Exploration of Abietane (B96969) Diterpenoids as a Promising Frontier in Antimicrobial Drug Discovery

Executive Summary

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Abietane diterpenoids, a class of natural products derived from coniferous resins, have emerged as a promising source of compounds with significant antimicrobial properties. While specific data on the antimicrobial activity of 12-Acetoxyabietic acid remains limited in publicly accessible literature, extensive research on its parent compound, abietic acid, and numerous derivatives, particularly dehydroabietic acid, reveals a broad spectrum of activity against clinically relevant bacterial and fungal pathogens. This technical guide synthesizes the available quantitative data, details common experimental protocols for antimicrobial assessment, and visually represents generalized experimental workflows and putative mechanisms of action to support further research and development in this area. The evidence strongly suggests that the abietane scaffold is a valuable template for the development of new antimicrobial drugs.

Introduction

Abietic acid and its derivatives are tricyclic diterpenoids that form the primary constituents of rosin, a solid form of resin obtained from pines and other conifers.[1] These compounds have a long history of use in traditional medicine for their antiseptic properties.[1] Modern scientific investigation has begun to validate these traditional uses, revealing that abietane diterpenoids possess a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[2][3]

This guide focuses on the antimicrobial activities of this compound class, with a particular interest in this compound. Despite the absence of specific antimicrobial data for this particular derivative, the wealth of information on related compounds provides a strong rationale for its investigation and a framework for its study. This document serves as a resource for researchers, scientists, and drug development professionals engaged in the search for novel antimicrobial agents.

Quantitative Antimicrobial Activity of Abietic Acid Derivatives

The antimicrobial efficacy of various abietic acid and dehydroabietic acid derivatives has been quantified against a panel of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and other relevant metrics reported in the literature. It is crucial to note that these data pertain to derivatives of abietic and dehydroabietic acid, and not specifically to this compound, for which such data is not currently available.

Table 1: Antibacterial Activity of Abietic Acid and Dehydroabietic Acid Derivatives

| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |

| Abietic Acid | Staphylococcus aureus | 60 | [4] |

| Abietic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [4] |

| Abietic Acid | Staphylococcus epidermidis | 8 | [4] |

| Abietic Acid | Streptococcus mitis | 8 | [4] |

| Abietic Acid | Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | 32-64 | [1] |

| Abietic Acid | Methicillin-susceptible Staphylococcus pseudintermedius (MSSP) | 8 | [1] |

| Dehydroabietic Acid Derivative (Compound 5) | Bacillus subtilis | 4 | [5] |

| Dehydroabietic Acid Derivative (Compound 5) | Staphylococcus aureus | 2 | [5] |

| Dehydroabietic Acid-Serine Derivative (Compound 6) | Methicillin-resistant S. aureus, S. epidermidis, S. mitis | 8 (MIC90) | [5] |

| Dehydroabietic Acid Analog (Compound 7) | Methicillin-resistant S. aureus (MRSA) | 32 | [5] |

| Dehydroabietic Acid Derivative (Compound 8) | Methicillin-resistant and -sensitive S. aureus (MRSA & MSSA) | 3.9-15.6 | [5] |

| 12-Oxime Dehydroabietic Acid Derivative (Compound 9) | Staphylococcus aureus Newman | 0.39-0.78 | [5] |

| N-sulfonaminoethyloxime of dehydroabietic acid (59w) | Staphylococcus aureus Newman | 0.39-0.78 | [5] |

| Rearranged Abietane Derivative (Compound 27) | Escherichia coli | 11.7 | [6] |

| Rearranged Abietane Derivative (Compound 27) | Pseudomonas aeruginosa | 11.7 | [6] |

| Rearranged Abietane Derivative (Compound 27) | Staphylococcus aureus | 23.4 | [6] |

| Dehydroabietic Acid Derivative (Compound 2b) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.7 (EC50) | [7] |

| Abietic Acid Derivative (Compound C2) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.555 (EC50) | [8] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (Compound 10) | Staphylococcus aureus ATCC 25923 | 60 (MIC90) | [3] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (Compound 10) | Methicillin-resistant S. aureus, S. epidermidis, S. mitis | 8 (MIC90) | [3] |

Table 2: Antifungal Activity of Abietic Acid and Dehydroabietic Acid Derivatives

| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |

| Abietinal (Abietane 4) | Aspergillus fumigatus | 50 | [2] |

| Dehydroabietinal (Dehydroabietane 4) | Aspergillus terreus | 39.7 | [9] |

| Dehydroabietic Acid Derivative (Compound 11) | Aspergillus fumigatus | 50 | [9] |

| Dehydroabietic Acid Derivative (Compound 11) | Aspergillus niger | 63 | [9] |

| Pyrrolidine-containing dehydroabietic acid acetylene (B1199291) derivative | Candida albicans | Growth inhibitory effects | [5] |

| Pyrrolidine-containing dehydroabietic acid acetylene derivative | Cryptococcus neoformans | Growth inhibitory effects | [5] |

| Abietic Acid | Candida albicans | >1024 (MFC) | [10] |

| Abietic Acid | Candida krusei | >1024 (MFC) | [10] |

| Abietic Acid | Candida tropicalis | >1024 (MFC) | [10] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the antimicrobial activity of compounds such as this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[5]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Protocol:

-

Subculturing from MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the test compound from the MIC assay that results in no microbial growth on the subculture plates.

Visualizing Experimental and Mechanistic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for antimicrobial drug discovery from natural products and a proposed mechanism of action for abietane diterpenoids.

Caption: Generalized workflow for the discovery and development of antimicrobial agents from natural products.

Caption: Putative antimicrobial mechanisms of action for abietane diterpenoids.

Proposed Mechanisms of Antimicrobial Action

While the precise molecular targets are still under investigation, several studies on dehydroabietic acid derivatives suggest that their antimicrobial activity stems from their ability to compromise the integrity of the bacterial cell membrane.[11] This interaction leads to increased membrane permeability, dissipation of the membrane potential, and subsequent leakage of essential intracellular components, ultimately resulting in bacterial cell death.

Furthermore, some derivatives have demonstrated potent anti-biofilm activity, being capable of both inhibiting biofilm formation and disrupting pre-formed biofilms.[7][11] This is a particularly significant finding, as bacteria within biofilms are notoriously more resistant to conventional antibiotics. The anti-virulence strategy of some derivatives, which involves the suppression of factors like exopolysaccharide (EPS) production and motility, presents another promising avenue for combating bacterial infections.[7][8]

Conclusion and Future Directions

The available body of research strongly supports the potential of abietic acid and its derivatives as a valuable class of antimicrobial agents. While direct evidence for the antimicrobial activity of this compound is currently lacking, the potent effects observed for closely related compounds provide a compelling rationale for its investigation.

Future research should focus on:

-

Systematic screening of this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its MIC and MBC/MFC values.

-

Elucidation of the specific mechanism of action of this compound and other active derivatives to identify their molecular targets.

-

Structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced potency, improved pharmacokinetic properties, and reduced cytotoxicity.

-

In vivo efficacy studies in animal models of infection to validate the therapeutic potential of the most promising candidates.

By pursuing these research avenues, the scientific community can unlock the full potential of abietane diterpenoids and contribute to the development of a new generation of antimicrobial drugs to combat the growing challenge of antimicrobial resistance.

References

- 1. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uv.es [uv.es]

- 3. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products-Based Botanical Bactericides Discovery: Novel Abietic Acid Derivatives as Anti-Virulence Agents for Plant Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uv.es [uv.es]

- 10. Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant Potential of 12-Acetoxyabietic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant potential of 12-acetoxyabietic acid, a diterpenoid of the abietane (B96969) family. Due to a scarcity of direct research on this specific compound, this document synthesizes information from studies on structurally related abietane diterpenoids to infer its likely antioxidant properties and mechanisms. This guide details the standard experimental protocols for evaluating antioxidant activity, presents available quantitative data from related compounds in structured tables, and visualizes key experimental workflows and antioxidant mechanisms through diagrams. This resource is intended to serve as a foundational tool for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound and related natural products.

Introduction to this compound and the Antioxidant Potential of Abietane Diterpenoids

This compound is a derivative of abietic acid, a resin acid that is a primary component of rosin. It belongs to the abietane class of diterpenoids, a group of natural compounds known for a wide range of biological activities. While direct studies on the antioxidant capacity of this compound are limited, the broader class of abietane diterpenoids has demonstrated significant antioxidant and cytotoxic activities[1]. The antioxidant properties of these compounds are of considerable interest due to the role of oxidative stress in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Antioxidants exert their effects through various mechanisms, including the scavenging of free radicals, chelation of transition metals, and modulation of intracellular antioxidant enzyme systems[2][3]. This guide will explore the common in vitro assays used to quantify these activities and present data from related abietane diterpenoids to provide a comprehensive picture of the potential of this compound as an antioxidant agent.

Quantitative Data on the Antioxidant Activity of Abietane Diterpenoids

Table 1: DPPH Radical Scavenging Activity of Abietane Diterpenoids

| Compound | Source | IC50 (µg/mL) | Reference |

| 6,7-dehydroroyleanone | Tetradenia riparia | 0.01 | [4] |

| Compound 2 (an abietane diterpenoid) | Clerodendrum bracteatum | 23.23 ± 2.10 | [1] |

Table 2: ABTS Radical Scavenging Activity of Abietane Diterpenoids

| Compound | Source | IC50 (µg/mL) | Reference |

| 6,7-dehydroroyleanone | Tetradenia riparia | 1024 | [4] |

| Compound 2 (an abietane diterpenoid) | Clerodendrum bracteatum | 15.67 ± 1.89 | [1] |

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the standardized methodologies for common in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark at 4°C.

-

Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced to the colorless neutral form.

Protocol:

-

Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: The test compound is prepared in a range of concentrations as described for the DPPH assay.

-